molecular formula C30H26N2O2 B14580682 N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide CAS No. 61123-65-7

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide

Cat. No.: B14580682
CAS No.: 61123-65-7
M. Wt: 446.5 g/mol
InChI Key: JYQVAWTUWPJOQR-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is a complex organic compound that features a benzamide core structure with various substituents, including an ethoxyphenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzamide Core: This can be achieved by reacting 4-ethoxyaniline with benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Indole Moiety: The indole group can be introduced via a Friedel-Crafts acylation reaction using indole and an appropriate acylating agent.

    Final Coupling Step: The final step involves coupling the benzamide intermediate with the indole derivative under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
  • N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
  • N-(4-Methylphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide

Uniqueness

N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

CAS No.

61123-65-7

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-N-[1H-indol-3-yl(phenyl)methyl]benzamide

InChI

InChI=1S/C30H26N2O2/c1-2-34-25-19-17-24(18-20-25)32(30(33)23-13-7-4-8-14-23)29(22-11-5-3-6-12-22)27-21-31-28-16-10-9-15-26(27)28/h3-21,29,31H,2H2,1H3

InChI Key

JYQVAWTUWPJOQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N(C(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C(=O)C5=CC=CC=C5

Origin of Product

United States

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